molecular formula C10H10Cl2O3 B1345482 2-(2,4-Dichlorophenoxy)butanoic acid CAS No. 6956-86-1

2-(2,4-Dichlorophenoxy)butanoic acid

Cat. No.: B1345482
CAS No.: 6956-86-1
M. Wt: 249.09 g/mol
InChI Key: BCOVXKWQTYUMNW-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2,4-Dichlorophenoxy)butanoic acid plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is absorbed through foliage and translocated via the symplasm to growing points where it accumulates . The compound disrupts transport systems and interferes with nucleic acid metabolism . It is metabolized into its active form, 2,4-D, which inhibits growth at the tips of stems and roots .

Cellular Effects

This compound affects various types of cells and cellular processes. It induces abnormal growth typical of growth-hormone herbicides, such as epinastic bending, twisting, and bending of stems and petioles, leaf curling, and cupping . These effects are due to its interference with cell signaling pathways and gene expression, leading to the development of abnormal tissues and secondary roots .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to the herbicidally active form, 2,4-D . This active form disrupts transport systems and interferes with nucleic acid metabolism, similar to the endogenous auxin indole acetic acid (IAA) . The specific site of action has not yet been identified, but it is known to induce abnormal growth and development in susceptible species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under acidic and thermal conditions but degrades when exposed to alkaline conditions . Long-term effects on cellular function include the development of abnormal tissues and secondary roots, with plant death occurring from growth abnormalities within 3-5 weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At moderate doses, it is moderately toxic with an oral LD50 of 1960 mg/kg . High doses can lead to toxic or adverse effects, including growth abnormalities and potential plant death .

Metabolic Pathways

This compound is involved in metabolic pathways similar to those of the endogenous auxin indole acetic acid (IAA) . Susceptible species rapidly convert this product to the herbicidally active form, 2,4-D, while tolerant species do not carry out this conversion . This conversion is crucial for its herbicidal activity and effectiveness .

Transport and Distribution

This compound is absorbed through foliage and readily translocated via the symplasm, including the phloem, to growing points where it accumulates . This transport and distribution are essential for its herbicidal activity, as it needs to reach the growing points to exert its effects .

Subcellular Localization

The subcellular localization of this compound involves its accumulation at the growing points of plants . This localization is crucial for its activity, as it needs to interfere with nucleic acid metabolism and transport systems at these sites to induce abnormal growth and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)butanoic acid typically involves the reaction of 2,4-dichlorophenol with butyrolactone under anhydrous conditions. The process begins by treating 2,4-dichlorophenol with an aqueous alkali to form the corresponding phenoxide. The water is then removed by co-distillation with an entrainer liquid. Butyrolactone is added to the resulting mixture, and the entrainer is removed by distillation. The residue is heated at a temperature above 140°C, preferably between 140-210°C, to complete the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichlorophenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenoxy group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

Comparison with Similar Compounds

Uniqueness: 2-(2,4-Dichlorophenoxy)butanoic acid is unique in its specific application to certain crops and its distinct mechanism of action. Unlike some other herbicides, it is selectively active against broadleaf weeds while being relatively safe for grasses and cereals .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOVXKWQTYUMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201035006
Record name 2-(2,4-Dichlorophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6956-86-1
Record name 2-(2,4-Dichlorophenoxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6956-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-(2,4-dichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006956861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6956-86-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4-Dichlorophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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